2-[(4-Bromobenzyl)oxy]acetic acid

X-ray crystallography Hemoglobin binding Drug-receptor interaction

Generic aryloxyacetic acid building blocks lack the crystallographically validated halogen bonding that defines the 4-bromobenzyloxy scaffold's unique SAR. This compound provides X-ray-confirmed target engagement (hemoglobin α-chain, aldose reductase Thr-113), establishing clear advantage over unsubstituted or alternatively halogenated benzyl analogs. • Validated probe: occupies a unique binding niche in hemoglobin interior; increases deoxyhemoglobin S solubility • SAR-advantaged scaffold: superior inhibitory activity among all halogenated benzyl variants tested • Synthetic versatility: carboxylic acid enables amide/ester/hydrazide coupling; bromine serves as Suzuki-Miyaura handle for late-stage diversification • ≥95% purity; ambient shipping; CoA available

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 82499-60-3
Cat. No. B1201861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromobenzyl)oxy]acetic acid
CAS82499-60-3
Synonyms((4-bromobenzyl)oxy)acetic acid
BBAA
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COCC(=O)O)Br
InChIInChI=1S/C9H9BrO3/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyZIEXYIQTFZVRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Bromobenzyl)oxy]acetic Acid: Aryloxyacetic Acid Building Block


2-[(4-Bromobenzyl)oxy]acetic acid (CAS 82499-60-3) is an aryloxyacetic acid derivative bearing a para-bromobenzyl ether moiety. As a member of the benzyloxyacetic acid class, it contains the signature ether-linked carboxymethyl group attached to a halogenated aromatic ring . It has been identified in the literature as a compound of interest in two distinct contexts: as a protein-binding probe in structural biology (demonstrated through X-ray crystallography with human deoxyhemoglobin) [1], and as a key structural subunit in aldose reductase inhibitor design where the 4-bromobenzyloxy moiety confers enhanced inhibitory activity compared to unsubstituted benzyl analogs .

Why Generic Aryloxyacetic Analogs Cannot Substitute This Compound


Generic substitution of aryloxyacetic acid building blocks introduces structural variations that can drastically alter biological outcomes. The para-bromine atom in 2-[(4-bromobenzyl)oxy]acetic acid is not an inert placeholder; it forms specific halogen bonding interactions with protein targets that unsubstituted benzyl or alternative halogen analogs cannot replicate [1]. In the aldose reductase inhibitor series, the 4-bromobenzyloxy subunit conferred the most interesting activity profiles among all halogenated benzyl variants tested, establishing a clear structure-activity relationship (SAR) advantage over close analogs . Furthermore, X-ray crystallography with hemoglobin reveals that this compound occupies a specific binding niche in the protein interior, with binding energy derived from a combination of halogen-aromatic quadrupole interactions, hydrogen bonding, and hydrophobic effects [2]. These interaction profiles are unique to the para-bromo substitution pattern and the ether-linked carboxymethyl group architecture.

2-[(4-Bromobenzyl)oxy]acetic Acid: Evidence of Differentiation


Hemoglobin Binding: Unique Niche Occupancy

2-[(4-Bromobenzyl)oxy]acetic acid was co-crystallized with human deoxyhemoglobin, and its binding site was resolved by X-ray analysis. The compound binds in the interior of the α-chain, a region previously believed to be occupied by close-packed globin side chains. Binding induces small distortions in the hemoglobin molecule and increases the solubility of deoxyhemoglobin S, a parameter relevant to sickle cell disease research [1]. This binding site occupancy is distinct from that of bezafibrate (which reduces deoxyhemoglobin S solubility) and ethacrynic acid, and the compound does not affect hemoglobin A oxygen affinity [2].

X-ray crystallography Hemoglobin binding Drug-receptor interaction Sickle cell anemia

Aldose Reductase SAR: 4-Bromobenzyloxy Subunit Advantage

In a series of substituted benzyloxyphenylacetic acids evaluated as aldose reductase inhibitors, the 4-bromobenzyloxy subunit was identified as conferring the most interesting inhibitory results among halogenated benzyl variants. The study established that a methylene spacer between the aromatic core and the acidic function is critical for activity. Starting from the most potent derivative in the series (compound 5d, IC50 = 20.9 μM), further modifications were guided by SAR data in which the 4-bromobenzyloxy-containing compounds served as the activity benchmark .

Aldose reductase Enzyme inhibition SAR Diabetic complications

Physicochemical Profile: Solubility and Ionization

2-[(4-Bromobenzyl)oxy]acetic acid possesses well-defined physicochemical parameters that influence its suitability for specific assay conditions and formulation requirements. The predicted acid dissociation constant (pKa = 3.36 ± 0.10) indicates that the carboxylic acid group is predominantly ionized at physiological pH, enhancing aqueous solubility while the brominated aromatic moiety provides hydrophobic character (LogP = 2.0503) .

LogP pKa Lipophilicity Physicochemical properties

Halogen Bonding: Tunable Protein-Ligand Interactions

In a systematic study of halogen bond tuning in aldose reductase inhibitors, the bromine atom of the 4-bromobenzyl moiety was shown to form a specific halogen bond with the oxygen atom of the Thr-113 side chain of aldose reductase. The study demonstrated that the strength of this halogen bond could be modulated by bromine-iodine substitution and by fluorination of the aromatic ring in several positions, achieving a decrease in IC50 value of about one order of magnitude through monoatomic substitution tuning [1].

Halogen bonding Protein-ligand interaction Crystallography Structure-based design

Commercial Purity and Vendor Differentiation

Commercially available 2-[(4-Bromobenzyl)oxy]acetic acid is offered at defined purity grades with specification transparency. Vendor specifications include: AKSci (catalog V7880) provides ≥95% purity with downloadable SDS and COA availability ; Leyan (catalog 1743221) provides 98% purity with TPSA (46.53) and LogP (2.0503) specifications ; Fujifilm Wako (catalog QA-4837) offers the compound at research-grade purity in 250 mg and 1 g packaging, priced at ¥30,000 and ¥75,000 respectively .

Purity specification Analytical characterization Procurement Quality control

2-[(4-Bromobenzyl)oxy]acetic Acid: Key Application Scenarios


Aldose Reductase Inhibitor Scaffold

Based on SAR evidence showing that the 4-bromobenzyloxy subunit confers the most interesting inhibitory activity among halogenated benzyl variants in phenylacetic acid-based aldose reductase inhibitors, this compound serves as a validated starting scaffold for medicinal chemistry programs targeting diabetic complications . The structure can be elaborated into benzyloxyphenylacetic acid derivatives following established synthetic protocols, with the expectation that the para-bromine halogen bonding interaction with Thr-113 will contribute to binding affinity [1].

Hemoglobin Binding Probe for Structural Biology and Sickle Cell Research

X-ray crystallographic evidence demonstrates that 2-[(4-bromobenzyl)oxy]acetic acid occupies a unique binding niche in the interior of the hemoglobin α-chain and increases deoxyhemoglobin S solubility [2]. This validated protein-ligand interaction makes the compound suitable as a probe molecule for studying allosteric regulation of hemoglobin, as a reference ligand in hemoglobin-drug conjugate development, or as a control compound in sickle cell disease research assays evaluating effects on hemoglobin polymerization [3].

Building Block for Halogen Bond-Based Drug Design

The crystallographically validated halogen bonding interaction between the para-bromine atom and protein oxygen atoms (Thr-113 in aldose reductase) provides a structural rationale for incorporating this compound as a building block in fragment-based drug discovery campaigns targeting enzymes or receptors with accessible halogen bond acceptor sites [4]. The bromine atom can serve as a handle for subsequent Suzuki-Miyaura cross-coupling reactions, enabling late-stage diversification of aryloxyacetic acid scaffolds.

Organic Synthesis Intermediate for Heterocycle Construction

The carboxylic acid functionality enables activation and coupling with amines, alcohols, or hydrazines to generate amides, esters, or hydrazides respectively. The 4-bromobenzyl ether linkage is stable under basic and mildly acidic conditions, allowing for selective transformations at the carboxylic acid terminus without affecting the brominated aromatic moiety. Predicted physicochemical parameters (LogP = 2.05, pKa = 3.36) inform extraction and purification protocols .

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